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molecular formula C10H11BrO2 B1268730 Ethyl 4-(bromomethyl)benzoate CAS No. 26496-94-6

Ethyl 4-(bromomethyl)benzoate

Cat. No. B1268730
M. Wt: 243.1 g/mol
InChI Key: TWQLMAJROCNXEA-UHFFFAOYSA-N
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Patent
US06103926

Procedure details

An ethyl 4-methylbenzoate (EMB) solution (1134 g in chlorobenzene (CB), ~43 wt. %, 2.93 mol) was charged into a 2-Liter round bottomed flask equipped with mechanical stirrer (300 RPM stirring rate) and a cooling condenser, and heated. The temperature controller was set at 140° C., and a scrubber was connected to the condenser. Liquid bromine (275 g, 1.72 mol or ~59 mol %, Aldrich, 99.5+%, A.C.S. reagent) was fed via Viton tubings, and the bromine feed rate was adjusted to 1.00 mL/minute for the first 30 mol % of bromine and then to 0.50 mL/minute for the rest of the addition at 140° C. Heating and stirring was continued for a few minutes after all bromine was added and the hot mixture was purged with nitrogen for 20 minutes, then allowed to cool to obtain 1183 g crude reaction mixture (some materials were used for routine analysis). The GC wt. % analysis of the crude reaction mixture indicated the following:
Quantity
1134 g
Type
reactant
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
Viton
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Br:13]Br>>[Br:13][CH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1134 g
Type
reactant
Smiles
CC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
275 g
Type
reactant
Smiles
BrBr
Step Three
Name
Viton
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
(300 RPM stirring rate) and a cooling condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
was set at 140° C.
ADDITION
Type
ADDITION
Details
to 0.50 mL/minute for the rest of the addition at 140° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a few minutes
CUSTOM
Type
CUSTOM
Details
the hot mixture was purged with nitrogen for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to obtain 1183 g crude
CUSTOM
Type
CUSTOM
Details
reaction mixture (some materials
CUSTOM
Type
CUSTOM
Details
The GC wt. % analysis of the crude reaction mixture

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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